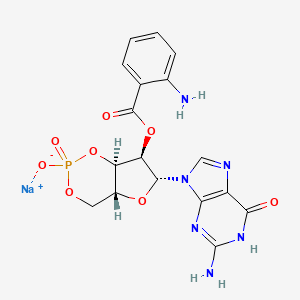![molecular formula C64H97N17O23S2 B13814435 (2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B13814435.png)
(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid is a complex peptide with a highly specific sequence of amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps of peptide coupling reactions. Each amino acid residue is sequentially added to the growing peptide chain using specific coupling reagents and protecting groups to ensure the correct sequence and structure. The reaction conditions typically involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group, t-butyl for the carboxyl group
Industrial Production Methods
Industrial production of such complex peptides often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing amino acids can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions include modified peptides with altered functional groups, such as disulfide-linked peptides or peptides with alkylated amino groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in targeting specific proteins or pathways involved in diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind with high specificity and affinity to these targets, modulating their activity. The pathways involved can include inhibition of enzymatic activity or blocking receptor-ligand interactions.
Comparación Con Compuestos Similares
Similar Compounds
- **(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid analogs with slight variations in the amino acid sequence.
Peptide-based drugs: Similar in structure but designed for specific therapeutic targets.
Uniqueness
This compound’s uniqueness lies in its specific amino acid sequence, which confers unique binding properties and biological activity. Its complex structure allows for precise interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C64H97N17O23S2 |
|---|---|
Peso molecular |
1536.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C64H97N17O23S2/c1-29(2)50(79-58(97)36(14-17-44(66)83)72-47(86)26-69-54(93)35(65)23-33-10-12-34(82)13-11-33)63(102)81-21-8-9-43(81)62(101)75-39(20-22-105-7)57(96)78-42-28-106-27-41(60(99)71-32(6)53(92)80-51(30(3)4)64(103)104)77-56(95)38(15-18-45(67)84)74-55(94)37(16-19-48(87)88)73-46(85)25-68-52(91)31(5)70-59(98)40(24-49(89)90)76-61(42)100/h10-13,29-32,35-43,50-51,82H,8-9,14-28,65H2,1-7H3,(H2,66,83)(H2,67,84)(H,68,91)(H,69,93)(H,70,98)(H,71,99)(H,72,86)(H,73,85)(H,74,94)(H,75,101)(H,76,100)(H,77,95)(H,78,96)(H,79,97)(H,80,92)(H,87,88)(H,89,90)(H,103,104)/t31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-/m0/s1 |
Clave InChI |
QIDHYKZELZURRU-XJHNVALUSA-N |
SMILES isomérico |
C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)CCC(=O)N)CCC(=O)O |
SMILES canónico |
CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSCC(C(=O)NC(C(=O)N1)CC(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)CCC(=O)N)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



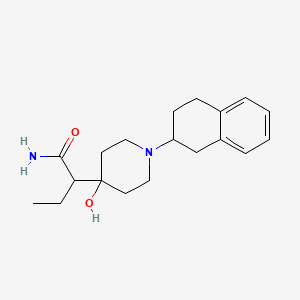
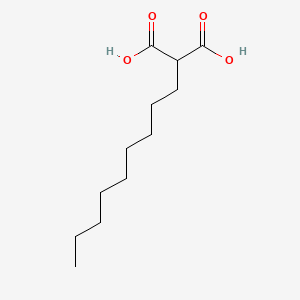
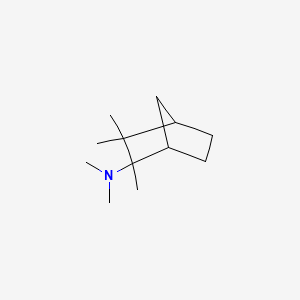
![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)
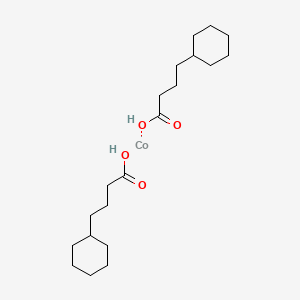
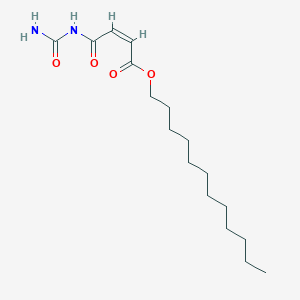
![N-[4-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;hydrate;dihydrochloride](/img/structure/B13814401.png)
![1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
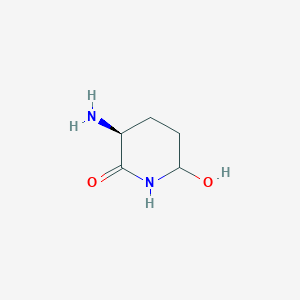
![5-Chloro-2-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814416.png)
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde](/img/structure/B13814418.png)
